molecular formula C23H30N2O5 B11076426 ethyl 1-[(2'-oxo-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,3'-indol]-1'(2'H)-yl)methyl]piperidine-4-carboxylate

ethyl 1-[(2'-oxo-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,3'-indol]-1'(2'H)-yl)methyl]piperidine-4-carboxylate

Cat. No.: B11076426
M. Wt: 414.5 g/mol
InChI Key: XACRSKPWLCDKLR-UHFFFAOYSA-N
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Description

Ethyl 1-[(2’-oxo-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,3’-indol]-1’(2’H)-yl)methyl]piperidine-4-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[(2’-oxo-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,3’-indol]-1’(2’H)-yl)methyl]piperidine-4-carboxylate typically involves a multi-step process:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spiro[1,3-benzodioxole-2,3’-indole] structure. This can be achieved through a cyclization reaction under acidic or basic conditions.

    Introduction of the piperidine moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the spirocyclic core.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(2’-oxo-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,3’-indol]-1’(2’H)-yl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 1-[(2’-oxo-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,3’-indol]-1’(2’H)-yl)methyl]piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a drug candidate, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ethyl 1-[(2’-oxo-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,3’-indol]-1’(2’H)-yl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Ethyl 1-[(2’-oxo-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,3’-indol]-1’(2’H)-yl)methyl]piperidine-4-carboxylate can be compared with other spirocyclic compounds and piperidine derivatives:

    Spirocyclic Compounds: These compounds share the spirocyclic core structure, which imparts unique chemical and biological properties. Examples include spiro[cyclohexane-1,3’-indole] and spiro[1,3-benzodioxole-2,3’-pyrrolidine].

    Piperidine Derivatives: Compounds with a piperidine ring, such as piperidine-4-carboxylic acid and piperidine-4-carboxamide, exhibit similar reactivity and biological activity.

The uniqueness of ethyl 1-[(2’-oxo-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,3’-indol]-1’(2’H)-yl)methyl]piperidine-4-carboxylate lies in its combination of the spirocyclic core and piperidine moiety, which together contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H30N2O5

Molecular Weight

414.5 g/mol

IUPAC Name

ethyl 1-[(2'-oxospiro[3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-2,3'-indole]-1'-yl)methyl]piperidine-4-carboxylate

InChI

InChI=1S/C23H30N2O5/c1-2-28-21(26)16-11-13-24(14-12-16)15-25-18-8-4-3-7-17(18)23(22(25)27)29-19-9-5-6-10-20(19)30-23/h3-4,7-8,16,19-20H,2,5-6,9-15H2,1H3

InChI Key

XACRSKPWLCDKLR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)CN2C3=CC=CC=C3C4(C2=O)OC5CCCCC5O4

Origin of Product

United States

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